3,3-Dimethylazetidine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

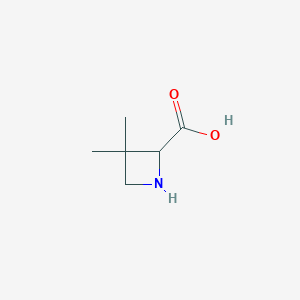

3,3-Dimethylazetidine-2-carboxylic acid is a non-proteinogenic amino acid characterized by a four-membered azetidine ring with two methyl groups at the 3-position and a carboxylic acid group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-dimethylazetidine-2-carboxylic acid typically involves the reduction of γ-chloro-α-(N-alkylimino)esters using sodium cyanoborohydride in methanol with acetic acid. This reaction can yield either γ-chloro-α-(N-alkylamino)esters at 0°C or 1-alkyl-3,3-dimethylazetidine-2-carboxylic esters at reflux . Another method involves the reduction of alkyl 4-chloro-3,3-dimethyl-α-(N-alkylimino)butanoates with lithium aluminium hydride in diethyl ether .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the processes likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethylazetidine-2-carboxylic acid undergoes various chemical reactions, including:

Reduction: Reduction of its esters to form hydroxymethyl derivatives.

Substitution: Base-induced dehydrochlorination of intermediates to form azetidines.

Common Reagents and Conditions:

Sodium cyanoborohydride: in methanol with acetic acid for selective reductions.

Lithium aluminium hydride: in diethyl ether for reductions.

Bases: such as potassium carbonate for dehydrochlorination reactions.

Major Products:

Hydroxymethyl derivatives: from reductions.

Azetidines: from dehydrochlorination reactions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,3-dimethylazetidine-2-carboxylic acid involves its incorporation into peptides and proteins, where it can influence the conformation and stability of the resulting molecules. The steric hindrance provided by the dimethyl groups can affect the folding and interactions of proteins, potentially leading to novel biological activities .

Comparison with Similar Compounds

Azetidine-2-carboxylic acid: Lacks the dimethyl groups, leading to different steric and electronic properties.

1-Aminocyclopropane-1-carboxylic acid: Another small ring amino acid with distinct physiological roles, especially in plants.

Uniqueness: 3,3-Dimethylazetidine-2-carboxylic acid is unique due to its steric hindrance and the presence of the azetidine ring, which imparts distinct chemical and biological properties compared to other small ring amino acids .

Biological Activity

3,3-Dimethylazetidine-2-carboxylic acid, a non-proteinogenic amino acid, has garnered significant interest in biochemical and medicinal research due to its unique structural properties and potential biological activities. This compound is characterized by its four-membered azetidine ring and the presence of two methyl groups, which contribute to its steric hindrance and influence its interactions with biological macromolecules.

Chemical Structure and Properties

- Molecular Formula : C₆H₁₁NO₂

- Molecular Weight : 115.16 g/mol

- Structure : The compound features a cyclic structure with a carboxylic acid functional group, enhancing its acidic properties.

The mechanism of action for this compound primarily involves its incorporation into peptides and proteins. This incorporation can modify the conformation and stability of these biomolecules due to the steric effects imparted by the dimethyl groups. Such modifications may lead to altered biological activities, including enzyme inhibition and modulation of protein interactions.

Enzyme Inhibition

Research indicates that this compound can act as an inhibitor or modulator of various enzymes. Its unique structure allows it to fit into active sites of enzymes, potentially altering their functionality. This property has implications for drug design and the development of novel therapeutic agents.

Protein Incorporation

Studies have shown that this compound can be incorporated into proteins in place of proline, leading to the formation of abnormal proteins with potentially altered biological activity. This characteristic makes it a valuable tool for studying protein folding and function.

Potential Therapeutic Applications

Due to its ability to influence protein structure and function, this compound is being investigated for its potential role in therapeutic applications. Its incorporation into peptide synthesis may lead to the development of novel therapeutics targeting various diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Azetidine-2-carboxylic Acid | Cyclic Amino Acid | Lacks steric hindrance from methyl groups |

| 1-Aminocyclopropane-1-carboxylic Acid | Small Ring Amino Acid | Distinct physiological roles in plants |

| Proline | Naturally Occurring Amino Acid | Plays a crucial role in protein structure |

Case Studies

-

Incorporation into Plant Metabolites

- This compound has been identified as a naturally occurring metabolite in several plant species, including Convallaria majalis (lily of the valley). Its specific roles in plant biology are still under investigation but suggest involvement in normal plant functions.

- Synthesis and Derivatives

Research Findings

Recent studies highlight the following findings regarding the biological activity of this compound:

- It exhibits significant potential as a chiral building block in organic synthesis.

- Its ability to modulate enzymatic activity suggests applications in drug design.

- The compound's structural similarities to proline allow it to serve as an analog in biochemical studies.

Properties

IUPAC Name |

3,3-dimethylazetidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-6(2)3-7-4(6)5(8)9/h4,7H,3H2,1-2H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWQHNYKQPOONLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC1C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.